2-(3-Methoxyphenyl)thiophene
Overview
Description
2-(3-Methoxyphenyl)thiophene is a chemical compound . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Optical and Photophysical Properties
Li, Vamvounis, and Holdcroft (2002) explored the effect of various functional groups, including 2-(3-methoxyphenyl)thiophene, on the optical and photophysical properties of poly(thiophene)s. They found that certain substituents, such as phenyl and methoxyphenyl groups, could significantly enhance the solid-state fluorescence of poly(thiophene)s, suggesting potential applications in optoelectronics (Li, Vamvounis, & Holdcroft, 2002).
Anti-Proliferative Activity in Cancer Research
Thomas et al. (2017) demonstrated that thiophene derivatives, including those with a 4-methoxyphenyl group, exhibit pronounced anti-proliferative activity and tumor cell selectivity. This suggests the potential use of these compounds in developing novel treatments for specific types of cancer (Thomas et al., 2017).
Electrochromic Properties
Capan and Ozturk (2014) studied the electrochromic properties of 3-arylthieno[3,2-b]thiophenes, including 3-(4-methoxyphenyl)thieno[3,2-b]thiophene. They found that these compounds exhibit interesting color-changing properties when electrically stimulated, making them useful for applications in electrochromic devices (Capan & Ozturk, 2014).
Intramolecular and Intermolecular Geometry
Blake et al. (1999) investigated the geometry of thiophenes with oxygen-containing substituents, including 2- and 3-methoxythiophene. Their research contributes to a deeper understanding of the structural aspects of these compounds, which is critical for their application in material science and molecular engineering (Blake et al., 1999).
Applications in Solar Cells
Li et al. (2014) developed electron-rich molecules based on thiophene cores with arylamine side groups, including derivatives of 4-methoxyphenyl. These molecules were used as hole-transporting materials in perovskite-based solar cells, achieving high power conversion efficiencies. This highlights their potential use in the development of more efficient solar cells (Li et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, and is harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to keep away from heat/sparks/open flames/hot surfaces .
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-(3-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBMXUYHUFHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393693 | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiophene | |
CAS RN |
17595-93-6 | |
Record name | 2-(3-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17595-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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